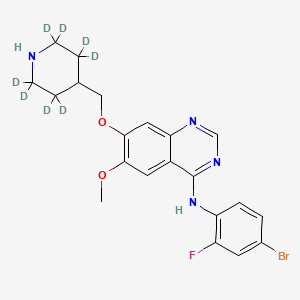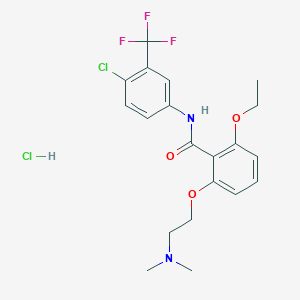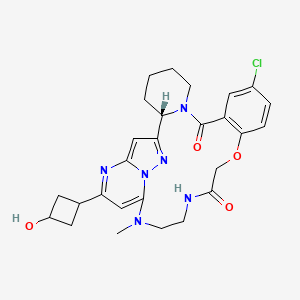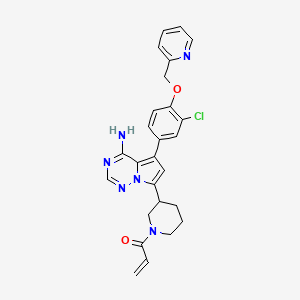
Egfr-IN-36
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-36 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane glycoprotein receptor involved in the regulation of cell growth, survival, proliferation, and differentiation. This compound has shown significant potential in targeting wild-type and mutant forms of EGFR and HER2 kinases, making it a promising candidate for cancer research and therapy .
Vorbereitungsmethoden
The preparation of Egfr-IN-36 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Analyse Chemischer Reaktionen
Egfr-IN-36 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Egfr-IN-36 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and HER2 kinases.
Biology: Employed in cellular and molecular biology research to investigate the role of EGFR in cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that overexpress EGFR and HER2, such as non-small cell lung cancer and breast cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting EGFR and HER2 kinases .
Wirkmechanismus
Egfr-IN-36 exerts its effects by inhibiting the tyrosine kinase activity of EGFR and HER2. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of tyrosine residues within the receptor’s intracellular domain. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and migration, ultimately leading to the suppression of tumor growth and progression .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-36 is compared with other similar compounds, such as:
Gefitinib: Another EGFR inhibitor with a similar mechanism of action but different chemical structure.
Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer, with a distinct chemical structure and pharmacokinetic profile.
Afatinib: A dual inhibitor of EGFR and HER2, used in the treatment of non-small cell lung cancer with specific mutations.
This compound is unique in its ability to target both wild-type and mutant forms of EGFR and HER2, making it a versatile and potent inhibitor for cancer research and therapy .
Eigenschaften
Molekularformel |
C26H25ClN6O2 |
|---|---|
Molekulargewicht |
489.0 g/mol |
IUPAC-Name |
1-[3-[4-amino-5-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]pyrrolo[2,1-f][1,2,4]triazin-7-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H25ClN6O2/c1-2-24(34)32-11-5-6-18(14-32)22-13-20(25-26(28)30-16-31-33(22)25)17-8-9-23(21(27)12-17)35-15-19-7-3-4-10-29-19/h2-4,7-10,12-13,16,18H,1,5-6,11,14-15H2,(H2,28,30,31) |
InChI-Schlüssel |
QZSUQMZPWHXHOE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N1CCCC(C1)C2=CC(=C3N2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12428715.png)
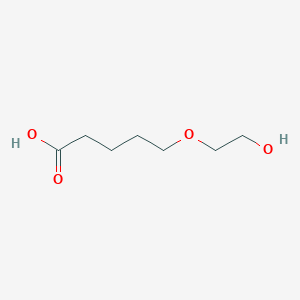
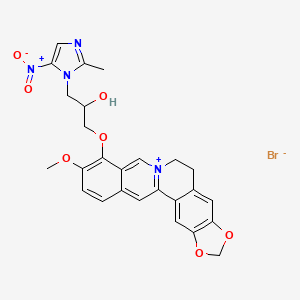
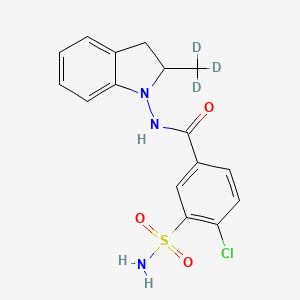
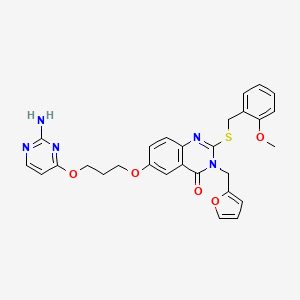
![(E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide](/img/structure/B12428742.png)
aniline](/img/structure/B12428747.png)
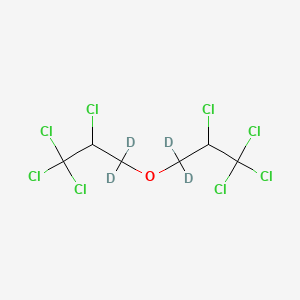
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)
![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)
